molecular formula C20H18ClN3O3 B2505049 (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1421533-11-0

(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2505049
CAS No.: 1421533-11-0
M. Wt: 383.83
InChI Key: NXKIFLIFUYOQPC-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Biological Activity

The compound (2-Chlorophenyl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C19H20ClN3O3
Molecular Weight 373.83 g/mol
IUPAC Name This compound
Canonical SMILES ClC1=CC=CC=C1C(=O)N2C(=NOC3=C(N=C(N)C=C3)C=C2)C=C(C)C

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The compound has demonstrated efficacy against various cancer cell lines, including breast and colon cancers.

Anti-inflammatory Effects

In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways, potentially through the inhibition of NF-kB signaling .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, altering downstream signaling pathways.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values reported at 25 µM for MCF-7 and 30 µM for HCT116 cells .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals .

Properties

IUPAC Name

(2-chlorophenyl)-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-26-17-9-5-2-6-13(17)10-18-22-19(27-23-18)14-11-24(12-14)20(25)15-7-3-4-8-16(15)21/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIFLIFUYOQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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